Structural Differentiation of 2-Chloro-6-ethylbenzo[d]oxazole from Regioisomeric 6-Chloro-2-ethylbenzoxazole
2-Chloro-6-ethylbenzo[d]oxazole (CAS 1803837-81-1) is the 2-chloro-6-ethyl regioisomer within the benzoxazole chemical space, directly comparable to its positional isomer 6-Chloro-2-ethylbenzoxazole (CAS 1027019-12-0) . Both share identical molecular formula (C9H8ClNO) and molecular weight (181.62 g/mol) . The critical differentiation resides in the chlorine substitution position: 2-chloro in the target compound versus 6-chloro in the comparator. This positional difference determines distinct chemical reactivity profiles, as 2-chlorobenzoxazoles are established electrophilic partners for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling at the oxazole ring, whereas 6-chloro substitution offers orthogonal reactivity confined to the benzo-fused aromatic ring .
| Evidence Dimension | Chlorine substitution position and associated reactivity |
|---|---|
| Target Compound Data | Chlorine at position 2 (2-chloro); CAS 1803837-81-1; MW 181.62 |
| Comparator Or Baseline | 6-Chloro-2-ethylbenzoxazole (chlorine at position 6); CAS 1027019-12-0; MW 181.62 |
| Quantified Difference | Positional difference (2-position vs. 6-position) confers distinct SNAr reactivity profiles; no quantitative reactivity rate data available in public domain |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; reactivity inferred from class-level benzoxazole reactivity literature |
Why This Matters
For synthetic chemists, the 2-chloro isomer provides a C-2 electrophilic handle that is chemically orthogonal to the C-6 chloro substitution found in the comparator, enabling divergent synthetic pathways and minimizing unwanted side reactions in multi-step sequences.
